molecular formula C26H38N2O B1619331 4,4'-Diheptylazoxybenzene CAS No. 37592-89-5

4,4'-Diheptylazoxybenzene

Cat. No. B1619331
CAS RN: 37592-89-5
M. Wt: 394.6 g/mol
InChI Key: QGBNLWGTPRDGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Diheptylazoxybenzene is a chemical compound with the molecular formula C26H38N2O . Its molecular weight is 394.5927 . It is also known by other names such as 1,2-Bis(4-heptylphenyl)diazene 1-oxide, 1-Heptyl-4-[(Z)-(4-heptylphenyl)-NNO-azoxy]benzene, and (Z)-Bis(4-heptylphenyl)diazene-1-ium-1-olate .


Molecular Structure Analysis

The molecular structure of 4,4’-Diheptylazoxybenzene consists of two heptylphenyl groups connected by a diazene 1-oxide group . The structure can be represented as 1-Heptyl-4-[(Z)-(4-heptylphenyl)-NNO-azoxy]benzene .

Scientific Research Applications

Dielectric Studies in Liquid Crystals 4,4'-Diheptylazoxybenzene (D7AOB) has been extensively studied in the context of dielectric properties within liquid crystals. Research has shown that D7AOB, along with similar compounds, exhibits significant dielectric anisotropies in different phases such as nematic, smectic, and isotropic. These studies provide insights into the molecular relaxation processes within these phases, which are crucial for understanding the material's applications in displays and other devices utilizing liquid crystals (Oka, Sinha, Glorieux, & Thoen, 2004).

Spectroscopy and Molecular Orientation Another application of D7AOB in scientific research is its use in infrared spectroscopy as a solvent. This method enables the measurement of molecular orientation within liquid crystals when subjected to external magnetic fields. It has been used to study the degree of orientation of molecules like 4-bromobenzonitrile and 4-cyanobenzoic acid (Hansen, 1969).

properties

IUPAC Name

(4-heptylphenyl)-(4-heptylphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O/c1-3-5-7-9-11-13-23-15-19-25(20-16-23)27-28(29)26-21-17-24(18-22-26)14-12-10-8-6-4-2/h15-22H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBNLWGTPRDGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Diheptylazoxybenzene

CAS RN

37592-89-5
Record name (4,4'-Diheptyl)azoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Diheptylazoxybenzene
Reactant of Route 2
4,4'-Diheptylazoxybenzene
Reactant of Route 3
Reactant of Route 3
4,4'-Diheptylazoxybenzene
Reactant of Route 4
Reactant of Route 4
4,4'-Diheptylazoxybenzene
Reactant of Route 5
Reactant of Route 5
4,4'-Diheptylazoxybenzene
Reactant of Route 6
Reactant of Route 6
4,4'-Diheptylazoxybenzene

Citations

For This Compound
34
Citations
R Dabrowski, K Kenig, Z Raszewski… - … Crystals and Liquid …, 1980 - Taylor & Francis
Two series of unsymmetrical 4,4′-dialkylazoxy compounds: have been obtained, where K = C m H 2m+l with m = 2 to 10. The method of their synthesis and the results of …
A Oka, G Sinha, C Glorieux, J Thoen - Liquid crystals, 2004 - Taylor & Francis
Complex dielectric permittivities, for two orientations of the director n, parallel (E || n) and perpendicular (E ⊥ n) to the probing electric field E, of the weakly polar liquid crystals (LCs) 4,4…
박지웅 - 한국고분자학회 학술대회 연구논문 초록집, 2008 - cheric.org
A rod-coil block copolymer film comprised of a set of periodic splay-bend Nel-wall defect patterns was used as a template to pattern two liquid crystals (LC). LC cells were then …
Number of citations: 2 www.cheric.org
J David Margerum, SM Wong, AM Lackner… - … Crystals and Liquid …, 1982 - Taylor & Francis
Abstract Properties of multicomponent nematic mixtures of 4-alkylphenyl 4-alkoxybenzoates are studied as a function of temperature and their average molecular length (L). The L's vary …
JD Margerum, SM Wong, AM Lackner… - EmhIIIIIIInII IIIhIhIIIIIIIIl …, 1981 - apps.dtic.mil
Abstract Properties of multicomponen'nematic mixtures of 4-alkylphenyl 4-alkoxybenzoates are studied as a function of temperature and their average molecular length (L). The L's vary …
Number of citations: 2 apps.dtic.mil
H Takeuchi, S Konaka - Journal of molecular structure, 1998 - Elsevier
The molecular structures and anisotropies of bond interaction tensors of 1,2,3- and 1,3,5-trichlorobenzenes in liquid crystals were investigated from 1 H nuclear magnetic resonance (…
B Jagadeesh, A Prabhakar… - The Journal of …, 2004 - ACS Publications
The thermotropic liquid crystal (LC), 4,4‘-diheptylazoybenzene (HAB), exhibiting isotropic nematic and smectic phases, is investigated through 129 Xe NMR and density studies. The …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk
EAL Mol, GCL Wong, JM Petit, F Rieutord… - Physica B: Condensed …, 1998 - Elsevier
The fluctuations in freely suspended smectic-A films have been studied using specular and diffuse X-ray scattering. Such films thin layer-by-layer above the bulk transition temperature …
J Leys, G Sinha, C Glorieux, J Thoen - Physical Review E, 2005 - APS
Real (ϵ′) and imaginary (ϵ ″) parts of the complex dielectric permittivity (ϵ*) of the liquid crystal (LC) 4-n-decyl-4′-cyanobiphenyl (10CB) embedded in Anopore membranes and …
Number of citations: 55 journals.aps.org
D Bolmatov, M Zhernenkov, L Sharpnack… - Nano Letters, 2017 - ACS Publications
The investigation of phononic collective excitations in soft matter systems at the molecular scale has always been challenging due to limitations of experimental techniques in resolving …
Number of citations: 26 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.